Molecular Weight Differentiation: Dichloro vs. Methyl, Ethyl, and Bromo Substituents as Selection Filters
The target compound (MW 440.3) is 40.8 Da heavier than the 3,4-dimethyl analog (MW 399.5) and equivalent in mass to the positional isomer 2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-phenylethanone (MW 440.3) . However, the 4-bromo analog (MW 450.3) is 10.0 Da heavier . This positions the dichloro compound in a distinct molecular-weight window relevant for optimizing oral bioavailability parameters such as the Lipinski Rule of Five (MW threshold ≤500) while maintaining sufficient bulk for target cavity occupancy.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 440.3 (C₂₃H₁₅Cl₂NO₂S) |
| Comparator Or Baseline | 3,4-dimethyl analog: 399.5 (C₂₅H₂₁NO₂S); 4-bromo analog: 450.3 (C₂₃H₁₆BrNO₂S); positional isomer (bis-4-chlorophenyl): 440.3 (C₂₃H₁₅Cl₂NO₂S) |
| Quantified Difference | ΔMW vs. dimethyl: +40.8 Da; vs. bromo: −10.0 Da; vs. positional isomer: 0 Da |
| Conditions | Calculated from molecular formula; vendor technical datasheets |
Why This Matters
For procurement decisions, molecular weight directly impacts solubility, permeability, and compliance with lead-likeness criteria; the dichloro compound occupies a distinctly favorable MW window compared to the lighter dimethyl analog and the heavier bromo analog, making it a preferred scaffold when balancing potency and pharmacokinetic properties.
